2-Hydroxy-3-methylbenzhydrazide
Overview
Description
2-Hydroxy-3-methylbenzhydrazide is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known by other names such as 3-methylsalicylhydrazide and o-cresotic hydrazide .
Physical And Chemical Properties Analysis
2-Hydroxy-3-methylbenzhydrazide has a melting point of 189-193°C . It has a density of 1.262±0.06 g/cm3 and should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Green Chemistry and Synthesis
One notable application of derivatives of 2-Hydroxybenzhydrazide involves the synthesis of organic compounds under environmentally friendly conditions. Tian Xiao-xue (2011) described the synthesis of 2-Hydroxybenzhydrazide by a solvent-free ultrasonic method, highlighting an effective approach in green chemistry due to its solvent-free nature and energy efficiency. This method optimizes the synthesis reaction conditions, such as temperature and ultrasonic frequency, to achieve high product yield and purity (Tian Xiao-xue, 2011).
Spectroscopic Analysis and Chemical Properties
P. Ramesh et al. (2020) conducted spectroscopic investigations on 2-Hydroxybenzhydrazide, revealing detailed insights into its geometric optimization, vibrational spectral analysis, and chemical reactivity parameters. These findings are crucial for understanding the molecular structure and properties of compounds derived from 2-Hydroxybenzhydrazide, facilitating their application in various scientific research fields (P. Ramesh et al., 2020).
Material Science and Environmental Applications
In material science, derivatives of 2-Hydroxybenzhydrazide have been used to modulate the properties of covalent organic frameworks (COFs), as demonstrated by Huihua Guo et al. (2019). These COFs were employed as coatings for solid phase microextraction of phthalate esters, showcasing the potential of 2-Hydroxybenzhydrazide derivatives in enhancing the efficiency of environmental pollutants extraction (Huihua Guo et al., 2019).
Coordination Chemistry
The work of T. Gerber et al. (2012) explored the reactivity of 2-Hydroxybenzhydrazide in coordination chemistry, studying its reaction with rhenium complexes. This research contributes to the understanding of complex formation and ligand behavior, which is valuable in the development of new metal-organic frameworks and catalysts (T. Gerber et al., 2012).
Analytical Chemistry
Analytical applications are also prominent, as indicated by the development of methods for detecting environmental pollutants. For instance, parabens and their metabolites, related to hydroxybenzhydrazide derivatives, have been analyzed in environmental and biological samples to assess human exposure and environmental distribution (Lei Wang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-3-methylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-2-4-6(7(5)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNTVIWGDXKENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184978 | |
Record name | 2-Hydroxy-3-methylbenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methylbenzhydrazide | |
CAS RN |
30991-42-5 | |
Record name | 2-Hydroxy-3-methylbenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030991425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 30991-42-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-3-methylbenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 30991-42-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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